molecular formula C13H19N5O3 B2967575 8-((2-methoxyethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476482-13-0

8-((2-methoxyethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2967575
CAS RN: 476482-13-0
M. Wt: 293.327
InChI Key: IBWDWWCPWDYOFY-UHFFFAOYSA-N
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Description

8-((2-methoxyethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, also known as MPA, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MPA belongs to the class of xanthine derivatives, which are known to have various biological effects.

Scientific Research Applications

Overview

The compound 8-((2-methoxyethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a chemical entity with potential relevance in various scientific research fields. While the direct studies on this specific compound are not readily available, insights into its research applications can be inferred from studies on structurally related compounds and their biological activities. This document outlines the potential scientific research applications based on the properties of similar purine derivatives and compounds with methoxyethylamino and methylallyl groups.

Antimalarial Agents

Purine derivatives, such as 8-aminoquinoline antimalarial agents, have been extensively studied for their antimalarial properties. The metabolism of these compounds involves complex interactions with cellular enzymes, leading to their antimalarial efficacy. Given the structural similarity, 8-((2-methoxyethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione might offer a framework for developing new antimalarial agents with improved safety profiles and efficacy against drug-resistant strains of malaria (Strother et al., 1981).

Oncology Research

Methionine dependency is a characteristic of many cancer cells, suggesting that targeting methionine metabolism could be a viable strategy for cancer therapy. Research on compounds that influence methionine metabolism, such as those affecting S-adenosylmethionine (SAM) levels, could provide insights into novel oncological treatments. The structure of 8-((2-methoxyethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione may be relevant for designing inhibitors that modulate methionine dependency in cancer cells (Cavuoto & Fenech, 2012).

properties

IUPAC Name

8-(2-methoxyethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-8(2)7-18-9-10(15-12(18)14-5-6-21-4)17(3)13(20)16-11(9)19/h1,5-7H2,2-4H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWDWWCPWDYOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Methoxyethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

CAS RN

476482-13-0
Record name 8-((2-MEO-ETHYL)AMINO)-3-ME-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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